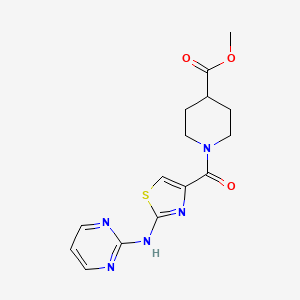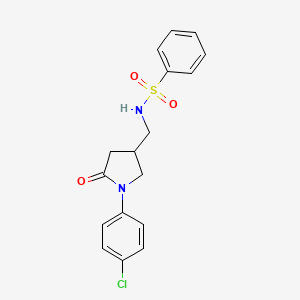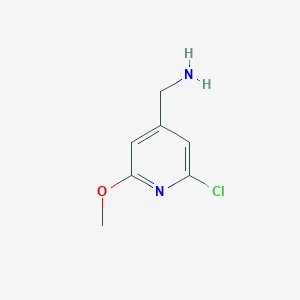![molecular formula C29H25Cl2N5O3 B2701950 3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 1321918-90-4](/img/structure/B2701950.png)
3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrimidopurine derivative, which is a class of compounds that have been studied for their potential biological activities . The presence of the dichlorophenyl and phenoxyphenyl groups could suggest that this compound may have unique physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidopurine core with various substitutions at different positions . The dichlorophenyl group would likely contribute to the compound’s lipophilicity, while the dimethyl and phenoxyphenyl groups could influence its size and shape .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the dichlorophenyl group could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties Research on derivatives similar to 3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has focused on their synthesis, in vitro, and in vivo pharmacological evaluation. Derivatives like 1H,3H-pyrimido[2,1-f]purine-2,4-dione have shown affinity for various receptors, indicating their potential in therapeutic applications. These compounds have been evaluated for their potential as ligands for receptors like 5-HT(1A), highlighting their role in pharmacological research (Sławomir Jurczyk et al., 2004).
Structural and Reactivity Studies Further research has delved into the crystalline structures of related compounds, providing insights into their molecular arrangements and reactivity. Studies have demonstrated how the arrangement of molecules in the crystalline form can influence their chemical properties and reactivity, essential for understanding the material's applications in various scientific and industrial contexts (J. N. Low et al., 2004).
Applications in Medicinal Chemistry The exploration of derivatives of pyrimido[1,2-g]purine diones has also extended to their medicinal applications, particularly focusing on their anti-inflammatory and receptor-binding properties. These studies underscore the potential therapeutic uses of such compounds, furthering our understanding of their role in medicinal chemistry (J. Kaminski et al., 1989).
Material Science Applications In material science, research into the synthesis and characterization of novel compounds related to 3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has led to the development of new materials with potential applications in various domains. This includes the creation of polyimides with specific properties, highlighting the role of such compounds in the development of new materials with tailored properties for specific applications (S. Yan et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29Cl2N5O3/c1-18-15-34(20-9-11-22(12-10-20)39-21-6-4-3-5-7-21)28-32-26-25(35(28)16-18)27(37)36(29(38)33(26)2)17-19-8-13-23(30)24(31)14-19/h3-14,18,25-26,28,32H,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEDMBHLZXKVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C3C(NC2N(C1)C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)N(C3=O)CC6=CC(=C(C=C6)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

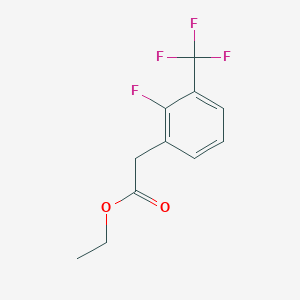
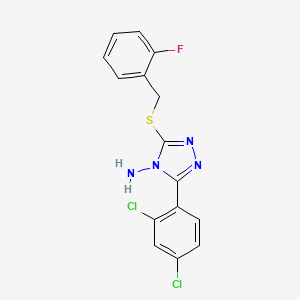
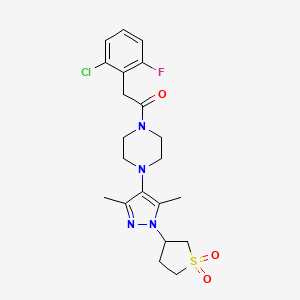
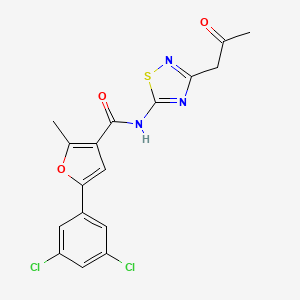
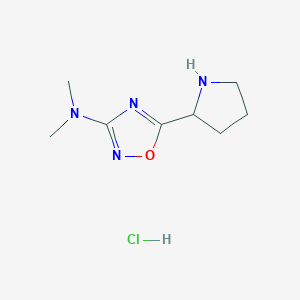
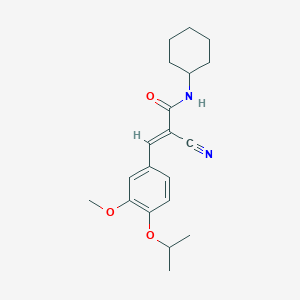
![N-([2,3'-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2701876.png)
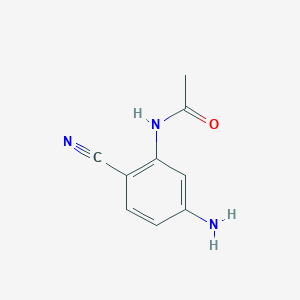
![benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2701880.png)
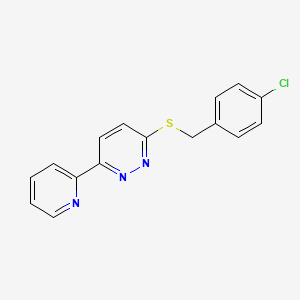
![N-[2-(4-chlorophenyl)ethyl]-2-(3-ethyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2701884.png)
